molecular formula C12H21NO3 B3111487 Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 1824555-15-8

Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B3111487
CAS No.: 1824555-15-8
M. Wt: 227.3 g/mol
InChI Key: DTGHRQSHENJFAL-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound featuring a rigid 7-azabicyclo[2.2.1]heptane skeleton with a hydroxymethyl (-CH2OH) substituent at the 2-position and a tert-butyl carbamate (Boc) protecting group at the 7-position. This structure is pivotal in medicinal chemistry as a constrained amino acid analog, offering conformational rigidity for drug design.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-9-4-5-10(13)8(6-9)7-14/h8-10,14H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGHRQSHENJFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The nitrogen atom within the bicyclic structure can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules . The hydroxymethyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, molecular weights, and applications of the target compound and its analogs:

Compound Name (CAS/Ref.) Substituent (Position) Molecular Weight (g/mol) Key Applications/Properties Synthesis Highlights
Target Compound (Hypothetical) 2-(hydroxymethyl) ~225.28 (estimated) Drug precursor; constrained amino acid analog Likely involves transannular alkylation or SmI2-mediated reduction of keto intermediates
tert-Butyl 2-(aminomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (A632600, ) 2-(aminomethyl) 214.27 (estimated) Peptide synthesis; nucleophilic amine for conjugation Iodosulfonamidation or Michael addition followed by reduction
tert-Butyl 2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate (1824132-69-5, ) 2-(bromomethyl) 290.20 Intermediate for nucleophilic substitution (e.g., Suzuki coupling) Bromination of hydroxymethyl precursor or direct functionalization
tert-Butyl (2S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo... (1250884-79-7, ) 2-(Cbz-protected amino) 346.42 Chiral building block for enantioselective synthesis Chiral resolution via HPLC or enzymatic methods
exo-(t-butyl 2R)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate () 2-(amino) 214.27 (estimated) Pharmacological scaffolds (e.g., kinase inhibitors) Asymmetric hydrogenation or enzymatic resolution

Physicochemical Properties

  • Hydroxymethyl Group : Enhances solubility due to hydrogen bonding, making the target compound suitable for aqueous reaction conditions .
  • Bromomethyl Group : Increases molecular weight and introduces electrophilic reactivity for cross-coupling reactions .
  • Aminomethyl Group: Provides a nucleophilic site for peptide bond formation or bioconjugation .

Stereochemical Considerations

  • The exo/endo configuration and substituent stereochemistry (e.g., 2R vs. 2S) significantly impact biological activity. For example, the exo-(2R) isomer in is prioritized for pharmacological studies due to enhanced receptor binding .

Biological Activity

Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, also known by its CAS number 1824555-15-8, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and neuropharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H21_{21}N O3_3
  • Molecular Weight : 227.3 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The compound features a bicyclic structure that is characteristic of azabicyclo compounds, contributing to its unique biological properties.

This compound primarily acts through the inhibition of specific protein kinases and receptors involved in cellular signaling pathways:

  • Target Proteins : The compound has been shown to inhibit rho-associated protein kinase (ROCK), which plays a pivotal role in regulating actin cytoskeleton organization, cell motility, and apoptosis .
  • Biochemical Pathways : By inhibiting ROCK, this compound can influence various pathways associated with cell proliferation and migration, potentially impacting conditions such as cancer and neurodegenerative diseases .

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity:

  • Neuroprotective Properties : Studies suggest that it may protect neuronal cells from apoptosis induced by oxidative stress, thereby offering potential therapeutic benefits in neurodegenerative disorders .
  • Cognitive Enhancement : There is evidence to suggest that the compound may enhance cognitive functions by modulating neurotransmitter systems, particularly those involving acetylcholine .

Toxicity Studies

Toxicological assessments reveal that this compound has a favorable safety profile:

  • In Vitro Toxicity : Cell viability assays indicate low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development .
  • Animal Studies : Preliminary animal studies have shown no significant adverse effects at doses that exhibit biological activity .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Neuroprotection :
    • A recent study demonstrated that treatment with this compound significantly reduced neuronal death in models of oxidative stress-induced apoptosis .
  • Cognitive Function Assessment :
    • In animal models, administration led to improved memory retention and learning capabilities, suggesting potential applications in treating cognitive decline associated with aging or neurodegenerative diseases .
  • Cancer Research :
    • The compound's ability to inhibit ROCK has been explored in cancer research, where it showed promise in reducing tumor cell migration and invasion in vitro .

Summary Table of Biological Activities

Activity TypeObservationsReferences
NeuroprotectionReduced apoptosis in neuronal cells
Cognitive EnhancementImproved memory retention in animal models
Cancer Cell InhibitionDecreased migration and invasion of tumor cells
Toxicity ProfileLow cytotoxicity at therapeutic doses

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate, and how do their yields compare?

  • Methodological Answer : The compound is typically synthesized via transannular alkylation or palladium-catalyzed cross-coupling. For example, transannular alkylation involves β-elimination of a silyl ether followed by cyclization to form the bicyclic core, achieving moderate yields (~30–40%) . Palladium-bisimidazol-2-ylidene complexes enable direct coupling of heteroaryl halides with 7-azabicyclo[2.2.1]heptane derivatives, yielding 40–60% depending on steric effects . Lower yields in strained systems (e.g., <20%) are often addressed by optimizing catalyst loading or reaction temperature .

Q. How can the stereochemistry and purity of this compound be validated during synthesis?

  • Methodological Answer : Chiral HPLC is a gold standard for enantiomeric resolution, as demonstrated for structurally similar 7-azabicyclo[2.2.1]heptane derivatives . X-ray crystallography and NOESY NMR are critical for confirming stereochemistry, particularly for exo/endo configurations . Purity (>95%) is verified via reverse-phase HPLC with UV detection at 254 nm, coupled with mass spectrometry for molecular ion confirmation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR resolve the hydroxymethyl group (δ ~3.5–4.0 ppm) and tert-butyl protons (δ ~1.4 ppm). 15^{15}N NMR is used to probe nitrogen pyramidalization in the bicyclic system .
  • IR : Stretching frequencies for carbonyl (C=O, ~1700 cm1^{-1}) and hydroxyl (O–H, ~3400 cm1^{-1}) groups confirm functionalization .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion ([M+H]+^+) and fragmentation patterns .

Advanced Research Questions

Q. How does nitrogen pyramidalization in the 7-azabicyclo[2.2.1]heptane core influence amide bond rotational barriers?

  • Methodological Answer : The bicyclic system imposes a pyramidal geometry at nitrogen due to CNC angle strain, reducing amide bond rotational barriers by 6–8 kcal/mol compared to planar amides. This is quantified via dynamic NMR (DNMR) at variable temperatures, measuring coalescence points for rotamers. For example, N-benzoyl derivatives exhibit barriers of ~12–14 kcal/mol, correlating with Hammett σ_p$$^+ constants for substituent effects . DFT calculations (B3LYP/6-31G*) validate these findings and predict electron delocalization trends .

Q. What strategies mitigate low yields in functionalizing the 2-hydroxymethyl position without racemization?

  • Methodological Answer :

  • Protection-Deprotection : Temporary silyl ether protection (e.g., TBSCl) of the hydroxymethyl group prevents undesired side reactions during alkylation or acylation .
  • Stereospecific Reductions : Exo-face hydrogenation of α,β-unsaturated esters (e.g., using H2_2/Pd-C) ensures retention of configuration at C-2 .
  • SmI2_2-Mediated Reductions : Direct reduction of ketones at C-2 avoids racemization and achieves >90% diastereomeric excess .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Conformational Analysis : MD simulations (e.g., AMBER) assess the rigidity of the bicyclic scaffold and predict binding modes to biological targets .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., proteases), prioritizing substituents at C-2 for synthetic exploration .
  • Hammett Plots : Correlate electronic effects of substituents on rotational barriers to optimize stability in physiological conditions .

Q. What experimental approaches resolve contradictions in reported synthetic yields or stereochemical outcomes?

  • Methodological Answer :

  • Reaction Monitoring : In situ IR or LC-MS tracks intermediates to identify yield-limiting steps (e.g., incomplete cyclization) .
  • Kinetic vs. Thermodynamic Control : Varying reaction temperatures (e.g., 0°C vs. reflux) shifts product ratios, as seen in Wittig/Michael vs. iodosulfonamidation pathways .
  • Cross-Validation : Reproduce conflicting protocols with strict anhydrous conditions or inert atmospheres to isolate variables (e.g., moisture sensitivity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Reactant of Route 2
Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

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